molecular formula C19H14O2 B7793524 4-(2-Phenylphenoxy)benzaldehyde

4-(2-Phenylphenoxy)benzaldehyde

Cat. No.: B7793524
M. Wt: 274.3 g/mol
InChI Key: TWIHTMLVMJGQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylphenoxy)benzaldehyde, with the molecular formula C19H14O2 and a molecular weight of 274.32 g/mol, is a specialized aromatic aldehyde of significant interest in chemical research and development . Its structure, which incorporates a benzaldehyde core linked via an ether bond to a biphenyl system, makes it a valuable scaffold in supramolecular chemistry and crystal engineering. Researchers utilize this compound to study the role of weak noncovalent interactions, such as C–H···O hydrogen bonds and π···π interactions, in the formation and stability of molecular solids and frameworks . The aldehyde functional group provides a versatile handle for further synthetic modification, enabling the construction of more complex acyclic and cyclic compounds with potential applications in material science and pharmaceutical intermediate synthesis . As a phenoxybenzaldehyde derivative, it serves as a model compound for investigating molecular recognition processes and hydrogen bonding networks through techniques like Hirshfeld surface analysis and X-ray powder diffraction (PXRD) . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-phenylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-14-15-10-12-17(13-11-15)21-19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIHTMLVMJGQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling with Meta-Substituted Halides

Early methods adapted Ullmann condensation, reacting 2-phenylphenol with 4-bromobenzaldehyde in the presence of copper catalysts at elevated temperatures (200°C). This route, while direct, suffered from modest yields (65–75%) due to competing side reactions and catalyst deactivation.

Nucleophilic Aromatic Substitution (NAS)

NAS protocols utilized 4-fluorobenzaldehyde and 2-phenylphenol under basic conditions (K₂CO₃, DMF). However, incomplete substitution and aldehyde oxidation limited yields to ~70%. The necessity for anhydrous conditions further complicated scalability.

Modern Synthesis Protocols

Two-Step Etherification via Potassium Phenolate Intermediate

A breakthrough method (Patent CN109651120A) employs 4-hydroxybenzaldehyde and 2-phenylphenol derivatives in a two-step process:

  • Formation of Potassium Phenolate :
    4-Hydroxybenzaldehyde reacts with potassium carbonate in N,N-dimethylformamide (DMF) under azeotropic reflux (120°C, 3 h) to generate potassium 4-formylphenolate. Toluene acts as a water entrainer, achieving >99% conversion.

  • Etherification with 2-Phenylphenol Derivative :
    The phenolate intermediate undergoes nucleophilic attack on 4-fluorobenzaldehyde at 110–130°C for 14–17 h. Phenothiazine and butylated hydroxytoluene (BHT) suppress aldol condensation and oxidation, respectively.

Reaction Equation :

4-Hydroxybenzaldehyde+K2CO3K-4-formylphenolate+CO2+H2O\text{4-Hydroxybenzaldehyde} + \text{K}2\text{CO}3 \rightarrow \text{K-4-formylphenolate} + \text{CO}2 + \text{H}2\text{O}
K-4-formylphenolate+2-Phenylphenol derivative4-(2-Phenylphenoxy)benzaldehyde+KF\text{K-4-formylphenolate} + \text{2-Phenylphenol derivative} \rightarrow \text{this compound} + \text{KF}

Key Parameters :

  • Molar ratio (4-hydroxybenzaldehyde : K₂CO₃ : 2-phenylphenol derivative) = 1 : 0.6–0.8 : 1.01–1.05

  • Solvent : Water entrainer = 3–5 : 1 (mass ratio)

  • Yield: 97–98.6%, HPLC purity >99%.

High-Temperature Copper-Catalyzed Coupling

An alternative approach (Patent GB2055799A) leverages Ullmann coupling under extreme conditions:

  • Reactants : Meta-bromo-benzaldehyde dioxolane and 2-phenylphenol

  • Catalyst : Copper powder or Cu(I) salts

  • Conditions : 200°C, solvent-free, 12–24 h

  • Yield : 80–85%, with dioxolane deprotection via acid hydrolysis.

Limitations :

  • High energy input and catalyst costs

  • Requires post-synthetic deprotection, complicating purification.

Comparative Analysis of Methodologies

Parameter Two-Step Etherification Copper-Catalyzed Coupling
Yield97–98.6%80–85%
Purity (HPLC)>99%90–92%
CatalystNoneCopper powder
Temperature110–130°C200°C
ByproductsMinimal (<0.2%)Tar formation
ScalabilityIndustrial-readyLab-scale

The two-step etherification outperforms traditional methods in yield, purity, and operational safety, making it the preferred industrial route.

Mechanistic Insights and Optimization

Role of Water Entrainers

Toluene or xylene facilitates azeotropic removal of water during phenolate formation, preventing hydrolysis of the 2-phenylphenol derivative. This critical step elevates yields by 15–20% compared to non-azeotropic methods.

Antioxidant Stabilization

BHT (0.04–0.06 wt%) inhibits aldehyde oxidation to carboxylic acids, preserving product integrity during prolonged reactions.

Solvent Selection

DMF’s high polarity and boiling point (153°C) enable homogeneous reaction conditions, while its miscibility with water simplifies crystallization. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 8–10% due to increased viscosity.

Industrial-Scale Crystallization and Purification

Post-reaction, the crude product is dissolved in hot DMF (80–90°C) and diluted with water (mass ratio 0.9–1.2 : 1). Gradual cooling to 10–20°C induces crystallization, yielding white needles with 99.3–99.7% purity. Hot filtration (80–90°C) removes insoluble salts, minimizing product loss .

Chemical Reactions Analysis

Cannizzaro Disproportionation

The absence of α-hydrogens adjacent to the aldehyde group enables participation in the Cannizzaro reaction under strongly basic conditions (e.g., concentrated NaOH). This reaction proceeds via nucleophilic acyl substitution, yielding equimolar amounts of 4-(2-phenylphenoxy)benzoic acid and 4-(2-phenylphenoxy)benzyl alcohol :

2ArCHO+OHArCOO+ArCH2OH2\,\text{ArCHO} + \text{OH}^- \rightarrow \text{ArCOO}^- + \text{ArCH}_2\text{OH}

Key Data :

  • Reaction rate follows third-order kinetics: k=[ArCHO]2[OH]k = [\text{ArCHO}]^2[\text{OH}^-] .

  • Base strength and concentration critically influence the reaction pathway .

Aldol Condensation

While lacking α-hydrogens for enolate formation, 4-(2-phenylphenoxy)benzaldehyde can act as an electrophilic partner in cross-aldol reactions with enolizable carbonyl compounds (e.g., ketones). For example, under solvent-free conditions with NaOH, it reacts with acetophenone derivatives to form α,β-unsaturated aldehydes:

ArCHO+RCOCH3NaOHArCH=CHCOR+H2O\text{ArCHO} + \text{RCOCH}_3 \xrightarrow{\text{NaOH}} \text{ArCH=CHCOR} + \text{H}_2\text{O}

Conditions :

  • Catalyst: Solid NaOH (1 eq.) .

  • Yield: ~60–85% for analogous benzaldehyde derivatives .

Oxidation and Reduction

The aldehyde group undergoes standard redox transformations:

  • Oxidation (e.g., KMnO₄, CrO₃): Produces 4-(2-phenylphenoxy)benzoic acid .

  • Reduction (e.g., NaBH₄, LiAlH₄): Yields 4-(2-phenylphenoxy)benzyl alcohol .

Characterization :

  • IR and NMR data for similar compounds show aldehyde C=O stretches at ~1700 cm⁻¹ and δ 9.8–10.0 ppm for the proton .

Reactions with NO₃ Radicals

Aromatic aldehydes react with nitrate radicals (NO₃) via hydrogen abstraction or electrophilic substitution. Substituent effects significantly modulate reaction rates:

SubstituentRate Coefficient (10⁻¹² cm³ molecule⁻¹ s⁻¹)Reference
Benzaldehyde2.6 ± 0.3
o-Tolualdehyde8.7 ± 0.8
3,5-Dimethylbenzaldehyde12.8 ± 1.2

For this compound, the bulky electron-donating phenoxy group is expected to moderately enhance reactivity compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions

The aldehyde forms derivatives with nucleophiles:

  • Schiff Bases : Reaction with primary amines (e.g., aniline) yields imines.

  • Hydrazones : Condensation with hydrazines forms hydrazone derivatives, useful for crystallography.

Example :

ArCHO+H2NNH2ArCH=NNH2+H2O\text{ArCHO} + \text{H}_2\text{NNH}_2 \rightarrow \text{ArCH=NNH}_2 + \text{H}_2\text{O}

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo EAS, with regioselectivity dictated by substituents:

  • Aldehyde group : Meta-directing.

  • Phenoxy group : Ortho/para-directing.

Potential Reactions :

  • Nitration: Introduces nitro groups at positions activated by the phenoxy oxygen.

  • Halogenation: Bromination or chlorination under FeX₃ catalysis.

Copper-Catalyzed Coupling Reactions

Analogous benzaldehydes participate in Ullmann-type couplings with phenols under Cu(OAc)₂/Cs₂CO₃ conditions, forming diaryl ethers . For example:

ArCHO+Ar’OHCu(OAc)2ArOAr’+HCO2H\text{ArCHO} + \text{Ar'OH} \xrightarrow{\text{Cu(OAc)}_2} \text{ArOAr'} + \text{HCO}_2\text{H}

Optimized Conditions :

  • Catalyst: Nano CuO (5 mol%).

  • Base: Cs₂CO₃.

  • Solvent: DMF, 100°C, 48 h .

Ether Cleavage

The phenoxy ether bond can be cleaved under acidic (e.g., HI, acetic acid) or reductive conditions (e.g., H₂/Pd), yielding 4-hydroxybenzaldehyde and 2-phenylphenol .

Mechanism :

ArOCH2Ar’+HIArOH+Ar’CH2I\text{ArOCH}_2\text{Ar'} + \text{HI} \rightarrow \text{ArOH} + \text{Ar'CH}_2\text{I}

Scientific Research Applications

Chemical Properties and Structure

4-(2-Phenylphenoxy)benzaldehyde, also known as 4-Phenoxybenzaldehyde, has the molecular formula C13H10OC_{13}H_{10}O. Its structure consists of a benzaldehyde moiety substituted with a phenoxy group, which contributes to its reactivity and functionality in synthetic applications.

Synthetic Applications

a. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for producing more complex aromatic compounds. For instance, it can be utilized in the synthesis of phenolic compounds and dyes.

b. Multicomponent Reactions

Recent studies have demonstrated that this compound can participate in multicomponent reactions, leading to the formation of diverse products such as isoquinolines and other nitrogen-containing heterocycles. These reactions often employ catalysts to enhance yield and selectivity, showcasing the compound's versatility in synthetic chemistry .

Pharmaceutical Applications

a. Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. For example, hybrid compounds incorporating this aldehyde have shown effectiveness in seizure models, suggesting potential for development as anticonvulsant medications . The structure-activity relationship (SAR) studies help identify modifications that enhance efficacy.

b. TRPV1 Antagonists

The compound has also been explored as a scaffold for developing TRPV1 antagonists, which are relevant for pain management therapies. The incorporation of this compound into these molecules may improve their pharmacological profiles .

Material Science Applications

a. Photophysical Properties

The photophysical properties of compounds related to this compound have been studied extensively. Variations in solvent polarity affect their absorption and fluorescence characteristics, which can be exploited in designing materials for optoelectronic applications . Understanding these properties is crucial for developing sensors and light-emitting devices.

Case Studies

Study Focus Findings
Study on Multicomponent ReactionsExamined the use of this compound in synthesizing isoquinolinesFound that varying catalysts significantly influenced product formation and yield
Anticonvulsant Activity ResearchInvestigated derivatives for seizure model efficacyIdentified several promising compounds with improved safety profiles compared to existing treatments
Photophysical Properties AnalysisStudied solvent effects on fluorescenceDemonstrated solvatochromic shifts indicating potential for sensor applications

Mechanism of Action

The mechanism of action of 4-(2-Phenylphenoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylphenoxy group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds:

4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂): Features a benzyloxy group at the para position. Synthesized via nucleophilic substitution or etherification reactions, with a molecular weight of 212.25 g/mol and CAS 5570-82-1 .

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde: Contains a formylphenoxy substituent. Synthesized via single-crystal X-ray diffraction, exhibiting planar molecular geometry with C–H···O hydrogen bonding .

4-(Trifluoromethyl)benzaldehyde : Substituted with a strong electron-withdrawing CF₃ group. Used in condensation reactions to generate thiourea derivatives with antimicrobial activity .

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde : Includes a pyridyl-ethoxy substituent. Synthesized via nucleophilic substitution, with applications in antibacterial/antifungal studies .

Physical and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties References
4-(2-Phenylphenoxy)benzaldehyde 2-Phenylphenoxy ~288.3 (calculated) Predicted: Moderate polarity, planar structure, C–H···O interactions
4-Benzyloxybenzaldehyde Benzyloxy 212.25 High purity (97%), planar layers via hydrogen bonding
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde Formylphenoxy-butyl 326.34 Planar (r.m.s. deviation 0.017 Å), layered packing via C–H···O bonds
4-(Trifluoromethyl)benzaldehyde CF₃ 174.11 Electron-deficient, enhances electrophilicity for nucleophilic additions
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Pyridyl-ethoxy 269.33 Amphiphilic, pyridyl group enables metal coordination

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, enhancing reactivity in condensation reactions .
  • Hydrogen Bonding: Phenoxy and alkoxy substituents promote intermolecular C–H···O interactions, influencing crystal packing and solubility .
  • Steric Hindrance: Bulky substituents (e.g., 2-phenylphenoxy) may reduce reaction rates in nucleophilic additions .

Q & A

Q. Advanced

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 78.3° between aromatic rings) .
  • NMR spectroscopy : 1^1H NMR identifies aldehyde protons (δ 9.8–10.1 ppm) and coupling constants for aromatic protons. 13^13C NMR confirms carbonyl carbons (δ ~190 ppm) .
  • IR spectroscopy : Detects C=O stretches (~1680 cm1^{-1}) and ether C-O-C vibrations (~1250 cm1^{-1}) .

How do solvent polarity and reaction temperature influence the stereochemical outcomes in the synthesis of this compound?

Q. Advanced

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, enhancing substitution efficiency. Low-polarity solvents (toluene) may favor side reactions like aldol condensation .
  • Temperature : Elevated temperatures accelerate substitution but risk aldehyde oxidation. Controlled reflux (e.g., 100°C in ethanol) balances reactivity and stability .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant potential) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : Flush exposed areas with water; seek medical attention for persistent irritation .

What computational modeling approaches can predict the supramolecular interactions of this compound in crystal packing?

Q. Advanced

  • DFT calculations : Model intermolecular forces (e.g., CH-π interactions at 2.8–3.1 Å) and hydrogen bonding (e.g., O···H distances ~2.5 Å) .
  • Molecular dynamics : Simulate crystal lattice stability under varying temperatures and pressures .

How can contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray) of this compound be resolved?

Q. Advanced

  • Cross-validation : Compare NMR chemical shifts with X-ray-derived bond lengths (e.g., aldehyde C=O at 1.21 Å vs. IR stretch at 1680 cm1^{-1}) .
  • Dynamic effects : Account for solution-phase conformational flexibility (NMR) versus static crystal structures (X-ray) .

What are the key challenges in scaling up the synthesis of this compound from laboratory to pilot plant?

Q. Basic

  • Reaction optimization : Maintain temperature uniformity in large reactors to prevent hotspots.
  • Purification : Replace column chromatography with continuous crystallization for cost efficiency .

How does the electron-withdrawing/donating nature of substituents affect the reactivity of benzaldehyde derivatives like this compound in condensation reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO2_2): Increase electrophilicity of the aldehyde, accelerating nucleophilic attacks in Schiff base formation .
  • Electron-donating groups (e.g., -OCH3_3): Stabilize intermediates via resonance, altering regioselectivity in macrocyclic condensations .

What are the documented applications of this compound in materials science or pharmaceutical research?

Q. Basic

  • Materials science : Precursor for macrocyclic ligands in coordination polymers (e.g., Cu(II) complexes for catalytic applications) .
  • Pharmaceuticals : Intermediate in synthesizing antifungal agents (e.g., thiazolidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.